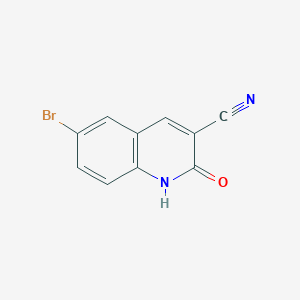
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Overview
Description
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a small molecule with the molecular formula C10H5BrN2O and an average mass of 249.064 Da . It has gained significant attention in recent years due to its potential applications.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a bromine atom attached at the 6th position and a carbonitrile group attached at the 3rd position .
Physical And Chemical Properties Analysis
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has a molecular weight of 249.06 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.
Scientific Research Applications
Corrosion Inhibition
The compound has been synthesized and used as a corrosion inhibitor . The corrosion inhibition of this compound in hydrochloric acid for mild steel was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and DFT . The results indicate that the compound is a mixed type inhibitor, and the adsorption of the compound on mild steel surface obeys Langmuir isotherm .
Synthesis of Heterocycles
This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles , most of them showing unique biological activities . This focused review article discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
Anticancer Activity
Quinolone derivatives, which include this compound, have been found to exhibit anticancer activity. They have a simple structure and mild adverse effects.
Anticonvulsant Activity
Quinolone derivatives also exhibit anticonvulsant activity. They are used in the treatment of seizures.
Antimicrobial Activity
Quinolone derivatives have been found to have antimicrobial activity. They are used in the treatment of various bacterial infections.
Anticholinesterase Activity
Quinolone derivatives have been found to exhibit anticholinesterase activity. They are used in the treatment of diseases like Alzheimer’s.
Antituberculosis Activity
Quinolone derivatives have been found to exhibit antituberculosis activity. They are used in the treatment of tuberculosis.
Antidiabetic Activity
Quinolone derivatives have been found to exhibit antidiabetic activity. They are used in the treatment of diabetes.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.
properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | |
CAS RN |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
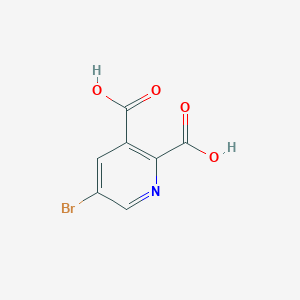
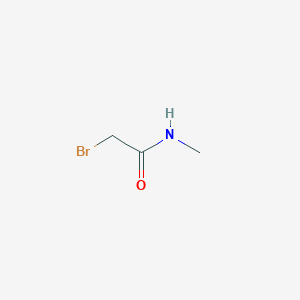

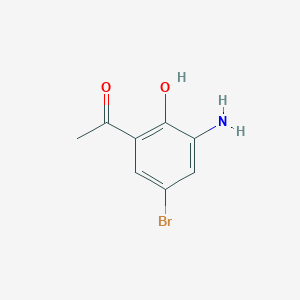
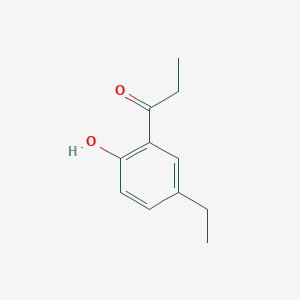
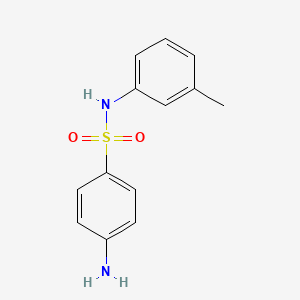

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)




